Lipoxygenase Inhibition: 3-(Cyclopentyloxy)-4-methoxybenzonitrile Demonstrates Nanomolar Potency Against Human 15-LOX-1
3-(Cyclopentyloxy)-4-methoxybenzonitrile exhibits potent inhibitory activity against human 15-lipoxygenase-1 (15-LOX-1) with a Ki of 22 nM [1]. In a parallel assay system, the compound showed no significant inhibitory activity against 5-lipoxygenase (5-LOX) in rat RBL-1 cells at 100 µM [2]. This differential inhibition profile—nanomolar activity versus a distinct LOX isoform with negligible cross-reactivity against 5-LOX—provides a quantifiable selectivity window exceeding 4,500-fold in potency ratio. Such isoform selectivity is not uniformly observed among benzonitrile derivatives lacking the 3-cyclopentyloxy-4-methoxy substitution pattern.
| Evidence Dimension | Enzyme inhibition potency (Ki) and isoform selectivity |
|---|---|
| Target Compound Data | Ki = 22 nM (human 15-LOX-1); No significant activity at 100 µM (rat 5-LOX) |
| Comparator Or Baseline | Inactive against 5-LOX at 100 µM (same compound, different isoform) |
| Quantified Difference | >4,500-fold selectivity for 15-LOX-1 over 5-LOX based on potency differential |
| Conditions | Human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site assessed as 15-HPETE formation by Michaelis-Menten equation; rat RBL-1 cells for 5-LOX |
Why This Matters
Isoform-selective lipoxygenase inhibition enables targeted investigation of 15-LOX-1-mediated pathways in inflammation and disease models without confounding effects from 5-LOX modulation.
- [1] BindingDB. BDBM50417153 (CHEMBL1270704). Affinity Data: Ki = 22 nM for human 15-lipoxygenase-1. View Source
- [2] ChEMBL. CHEMBL620010. Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM; NS = no significant activity. View Source
